2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
Description
This compound features a prop-2-enenitrile backbone substituted with a 2,4-dichlorophenyl sulfonyl group and a 2-methyl-4-quinolyl amino moiety.
Properties
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c1-12-8-18(15-4-2-3-5-17(15)24-12)23-11-14(10-22)27(25,26)19-7-6-13(20)9-16(19)21/h2-9,11H,1H3,(H,23,24)/b14-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCHWDGTUVBMTP-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)N/C=C(/C#N)\S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile typically involves multiple steps:
-
Formation of the Dichlorophenyl Sulfonyl Intermediate
Starting Materials: 2,4-Dichlorobenzenesulfonyl chloride and an appropriate base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
-
Coupling with Quinolyl Amine
Starting Materials: The dichlorophenyl sulfonyl intermediate and 2-methyl-4-quinolineamine.
Reaction Conditions: This step typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and is performed under anhydrous conditions to ensure high yield.
-
Formation of the Prop-2-enenitrile Moiety
Starting Materials: The coupled product from the previous step and a nitrile source such as acrylonitrile.
Reaction Conditions: This step may involve a base-catalyzed reaction, often using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction
- Reduction reactions can target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution
- The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Fluorescent Probes: Due to its quinoline moiety, it can be used in the development of fluorescent probes for biological imaging.
Medicine
Anticancer Agents: Preliminary studies may suggest its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Antimicrobial Agents: It could be explored for its antimicrobial properties against various pathogens.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: As a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2-((2,4-Dichlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline moiety can intercalate with DNA or interact with proteins. The nitrile group may also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes of the target compound with analogs from the evidence:
Crystallographic and Computational Insights
- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving the stereochemistry of such compounds. For example, confirms the Z-configuration of its analog via single-crystal X-ray diffraction .
- Hydrogen Bonding: The target compound’s quinoline amino group may participate in hydrogen-bonding networks, similar to patterns observed in , which could stabilize crystal lattices .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between aromatic aldehydes and amines under basic conditions. Key parameters include:
- Solvents : Ethanol or methanol for solubility and reactivity .
- Catalysts : Sodium hydroxide or potassium carbonate to facilitate enamine formation .
- Temperature : 60–80°C to balance reaction kinetics and side-product formation .
- Purification : Recrystallization or column chromatography to isolate the product .
Q. Which spectroscopic techniques are essential for confirming structural identity and purity?
- Methodological Answer : Prioritize:
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–8.2 ppm) and nitrile carbon (δ ~120 ppm) .
- IR Spectroscopy : Identify the nitrile stretch (~2200 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .
Q. What initial biological screening approaches are recommended for assessing pharmacological potential?
- Methodological Answer :
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and antimicrobial activity via disk diffusion .
- Docking simulations : Use AutoDock or Schrödinger to predict interactions with targets like kinase enzymes .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallographic results?
- Methodological Answer :
- Refinement Checks : Use SHELXL to adjust thermal parameters and address disorder in sulfonyl/quinoline groups .
- Validation Tools : Apply PLATON to detect twinning or symmetry issues .
- Hydrogen Bonding Analysis : Compare experimental (XRD) and computational (DFT) H-bond geometries .
Q. What computational strategies effectively model electronic structure and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential maps .
- Graph Set Analysis : Classify H-bonding patterns (e.g., Etter’s notation) to predict crystal packing .
- MD Simulations : Study solvation effects using explicit solvent models (e.g., water/ethanol) .
Q. How can SAR studies evaluate the roles of dichlorophenyl and quinoline moieties?
- Methodological Answer :
- Analog Synthesis : Replace substituents (e.g., chloro → fluoro) and measure bioactivity changes .
- Electronic Analysis : Correlate substituent Hammett constants (σ) with activity trends .
- Binding Free Energy : Calculate ΔG values (MM-PBSA) for ligand-target complexes .
Q. What challenges arise in refining the crystal structure, and how are they addressed?
- Methodological Answer :
- Disorder Handling : Apply SHELXL restraints to sulfonyl group conformers .
- Twinning : Use TWINLAWS to deconvolute overlapping reflections .
- Hydrogen Atom Placement : Optimize positions via riding models or neutron diffraction data .
Q. What methods analyze hydrogen-bonding networks in crystalline forms?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
